molecular formula C23H23N3O5 B4557090 2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

Cat. No.: B4557090
M. Wt: 421.4 g/mol
InChI Key: QBFFLPNUJCLJNB-UHFFFAOYSA-N
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Description

2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16377084 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives, which may share structural similarities with 2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds showed promising anti-inflammatory activity and exhibited significant antimicrobial activity against selected pathogenic bacteria and fungi (Keche et al., 2012).

  • Another study focused on the synthesis and antimicrobial activities of thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety, highlighting the chemical versatility and potential biological applications of compounds structurally related to this compound. Some of these synthesized compounds demonstrated promising antimicrobial activities (Gouda et al., 2010).

Antimicrobial and Anti-inflammatory Activities

  • Research into pyrazole derivatives has uncovered their potential as antimicrobial agents, with a series of compounds being synthesized and tested for activity against Gram-positive, Gram-negative bacteria, and fungi. Most of the compounds displayed a moderate degree of potent antimicrobial activity, suggesting a possible application for this compound in combating microbial infections (Sharshira & Hamada, 2012).

  • The design and synthesis of 5-aryl-1,3,4-oxadiazol-2-amines, incorporating long alkyl chains, have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors. This research suggests that compounds like this compound could have applications in treating diseases such as dementias and myasthenia gravis (Pflégr et al., 2022).

Environmental and Sensor Applications

  • A study on an ICT-based fluorescent probe for measuring hydrazine in biological and water samples has been conducted, demonstrating the potential of chemically synthesized compounds for environmental monitoring and health safety. This probe, designed to detect hydrazine, highlights the broader utility of synthetic compounds in sensor technology (Zhu et al., 2019).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-19-12-13-21(30-2)20(14-19)24-23(28)26-25-22(27)15-31-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFFLPNUJCLJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.